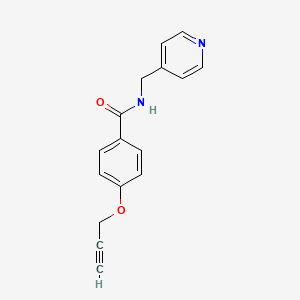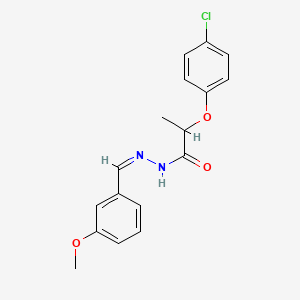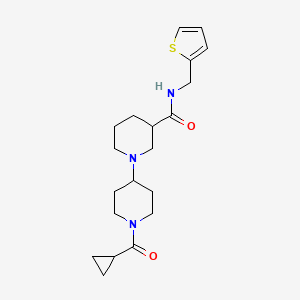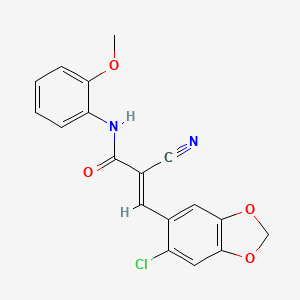
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide, also known as PPNB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.
作用机制
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway (Liu et al., 2017). 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide also interacts with specific proteins, such as tubulin and Hsp90, which play important roles in cell division and protein folding, respectively (Wang et al., 2015).
Biochemical and Physiological Effects
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function (Wang et al., 2015; Liu et al., 2017; Wang et al., 2017). 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects (Wang et al., 2017).
实验室实验的优点和局限性
One advantage of using 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has not yet been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood (Wang et al., 2015).
未来方向
There are several future directions for 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide research. One direction is to further investigate its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and toxicity profile in vivo, which will be important for its eventual clinical use. Additionally, further research is needed to understand the molecular mechanisms underlying 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide's effects and to identify potential drug targets (Liu et al., 2017; Wang et al., 2017).
Conclusion
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide is a promising chemical compound that has potential use as a pharmaceutical agent in various diseases. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its molecular mechanisms and to evaluate its pharmacokinetics and toxicity profile.
合成方法
The synthesis of 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzonitrile with 4-pyridinemethanol in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with propargyl bromide to obtain 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide in high yield and purity (Wang et al., 2015).
科学研究应用
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis (Liu et al., 2017). Inflammation research has demonstrated that 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation (Wang et al., 2015). In neurological disorder research, 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease (Wang et al., 2017).
属性
IUPAC Name |
4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-11-20-15-5-3-14(4-6-15)16(19)18-12-13-7-9-17-10-8-13/h1,3-10H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEFJYGSIXXUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)

![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)
![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)


![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)